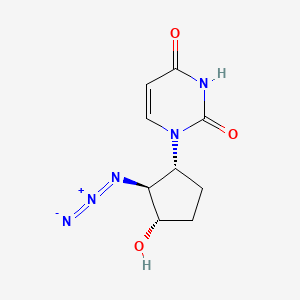
(1-Methyl-1H-indazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methyl-1H-indazol-4-YL)methanol” is a chemical compound that falls under the category of Indazoles . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes “(1-Methyl-1H-indazol-4-YL)methanol”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-4-YL)methanol” is represented by the formula C9H10N2O . The InChI code for this compound is 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of (1-Methyl-1H-indazol-4-YL)methanol Applications
(1-Methyl-1H-indazol-4-YL)methanol: is a compound with potential applications in various scientific fields due to its structural characteristics. Below is a detailed analysis of six unique applications, each within its own scientific domain.
Medicinal Chemistry: Anticancer Agents
Indazoles: , including derivatives like (1-Methyl-1H-indazol-4-YL)methanol, are known for their medicinal properties. They have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), which is a significant target in cancer therapy . The compound’s ability to selectively inhibit PI3K can be harnessed to develop new anticancer drugs, potentially offering improved selectivity and fewer side effects.
Organic Synthesis: Bidentate Ligand Formation
The compound’s indazole moiety is structurally similar to pyrazolylmethanes, which are investigated for their bidentate chelating capabilities . This property can be utilized in organic synthesis to create complex molecules with specific characteristics, such as increased stability or novel reactivity patterns.
Pharmacology: Treatment of Respiratory Diseases
Indazole derivatives have been employed as selective inhibitors for the treatment of respiratory diseases . (1-Methyl-1H-indazol-4-YL)methanol could be explored for its efficacy in this area, potentially leading to new treatments for conditions like asthma or chronic obstructive pulmonary disease (COPD).
Biochemistry: Enzyme Inhibition
Due to the structural versatility of indazole derivatives, they can act as enzyme inhibitors . This application is crucial in biochemistry and pharmacology, where enzyme inhibition is a common strategy to regulate biological pathways and treat diseases.
Propiedades
IUPAC Name |
(1-methylindazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-5,12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYZKKPXUWCKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657125 |
Source


|
| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-4-YL)methanol | |
CAS RN |
1092961-12-0 |
Source


|
| Record name | 1-Methyl-1H-indazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

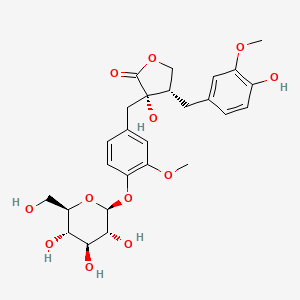
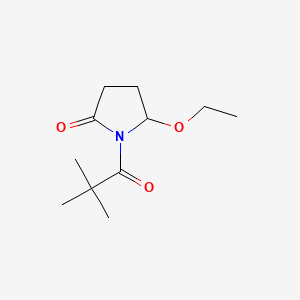
![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

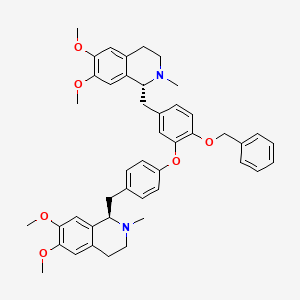


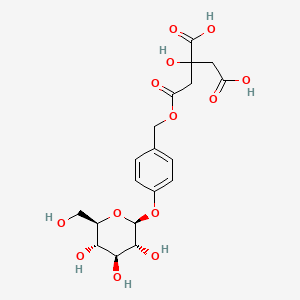

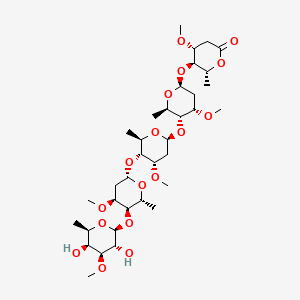
![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)

